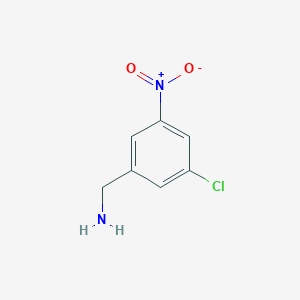
3-Chloro-5-nitrobenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-nitrobenzylamine is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fifth position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-nitrobenzylamine typically involves the nitration of 3-chlorobenzylamine. The process begins with the chlorination of benzylamine to introduce the chlorine atom at the desired position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fifth position. The reaction conditions must be carefully controlled to ensure the selective nitration of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-5-nitrobenzylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The benzylamine moiety can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-Chloro-5-aminobenzylamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Oxidation: 3-Chloro-5-nitrobenzaldehyde or 3-Chloro-5-nitrobenzoic acid.
Applications De Recherche Scientifique
3-Chloro-5-nitrobenzylamine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-nitrobenzylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with enzymes and receptors.
Comparaison Avec Des Composés Similaires
- 3-Nitrobenzylamine
- 3-Chlorobenzylamine
- 5-Nitrobenzylamine
Comparison: 3-Chloro-5-nitrobenzylamine is unique due to the presence of both chlorine and nitro substituents on the benzene ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its mono-substituted counterparts. The combination of these functional groups also imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications.
Activité Biologique
3-Chloro-5-nitrobenzylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data tables and research findings.
This compound can be synthesized through various chemical pathways involving chlorination and nitration of benzylamine derivatives. The general synthetic route includes:
- Nitration of benzyl chloride to form 3-chloro-5-nitrotoluene.
- Reduction of the nitro group to an amine using catalytic hydrogenation or other reducing agents.
The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies have shown that it can act as a selective inhibitor for certain enzymes involved in metabolic pathways.
Key Mechanisms:
- Inhibition of Aldose Reductase: This enzyme plays a critical role in glucose metabolism, and its inhibition can lead to therapeutic effects in conditions like diabetic complications .
- Modulation of Acetylcholine Receptors: The compound has been reported to influence nicotinic acetylcholine receptors, which are crucial for neurotransmission .
Case Studies and Research Findings
-
Inhibition Studies:
- In vitro assays demonstrated that this compound exhibits significant inhibitory activity against aldose reductase with an IC50 value in the low micromolar range (e.g., 0.9 μM) .
- Another study indicated that modifications on the benzylamine scaffold could enhance selectivity and potency against specific targets, suggesting that this compound could be optimized for better efficacy .
- Toxicological Assessment:
Data Table: Biological Activities
Propriétés
Formule moléculaire |
C7H7ClN2O2 |
|---|---|
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
(3-chloro-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4,9H2 |
Clé InChI |
IEGKBYAFMYXIQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















